molecular formula C17H16N4O4S B3936341 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide

Cat. No. B3936341
M. Wt: 372.4 g/mol
InChI Key: QNYYHBDKOOZBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have significant effects on biochemical and physiological processes, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A involves several pathways, including the inhibition of NF-kappaB signaling, the modulation of MAPK signaling, and the activation of the Nrf2-Keap1 pathway. These pathways are involved in various cellular processes, including cell growth, inflammation, and oxidative stress, making N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A a promising candidate for further study in these areas.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A has been found to have significant effects on various biochemical and physiological processes, including the inhibition of cancer cell growth, the reduction of inflammation and oxidative stress, and the protection of neurons from damage. These effects are mediated through the various pathways involved in the mechanism of action of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A, making it a promising candidate for further study and development.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A in lab experiments is its well-defined mechanism of action, which allows for targeted study of its effects on specific pathways and cellular processes. However, one of the limitations of using N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study and development of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A, including the investigation of its potential use in combination with other drugs for cancer treatment, the study of its effects on other neurological diseases such as Parkinson's disease, and the development of more soluble forms of the compound for easier administration in experiments. Additionally, further study of the specific pathways involved in the mechanism of action of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A could lead to the development of more targeted treatments for various diseases.

Scientific Research Applications

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A has been studied for its potential use in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further study as a potential cancer treatment. In inflammation research, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A has been found to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological research, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide A has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-10-3-4-12(9-15(10)21(24)25)16(23)20-17(26)19-14-7-5-13(6-8-14)18-11(2)22/h3-9H,1-2H3,(H,18,22)(H2,19,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYYHBDKOOZBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-acetamidophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.